diethyl (2E,2'E)-2,2'-[(3,3'-dichlorobiphenyl-4,4'-diyl)di(1E)hydrazin-2-yl-1-ylidene]bis(3-oxobutanoate)
Description
Diethyl (2E,2'E)-2,2'-[(3,3'-dichlorobiphenyl-4,4'-diyl)di(1E)hydrazin-2-yl-1-ylidene]bis(3-oxobutanoate) is a complex hydrazone derivative featuring a biphenyl core substituted with chlorine atoms at the 3,3' positions. The molecule contains two conjugated hydrazin-ylidene groups and ester-functionalized oxobutanoate moieties. This structure confers unique electronic properties due to extended π-conjugation and the electron-withdrawing effects of the chlorine substituents. Such compounds are typically explored for applications in organic electronics, coordination chemistry, or as intermediates in synthesizing bioactive molecules .
Properties
IUPAC Name |
ethyl (E)-2-[[2-chloro-4-[3-chloro-4-[[(E)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-hydroxybut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N4O6/c1-5-35-23(33)21(13(3)31)29-27-19-9-7-15(11-17(19)25)16-8-10-20(18(26)12-16)28-30-22(14(4)32)24(34)36-6-2/h7-12,31-32H,5-6H2,1-4H3/b21-13+,22-14+,29-27?,30-28? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEBCPHHYYZISF-CDBBUPCGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=C(C=C(C=C1)C2=CC(=C(C=C2)N=NC(=C(C)O)C(=O)OCC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\O)/C)/N=NC1=C(C=C(C=C1)C2=CC(=C(C=C2)N=N/C(=C(/O)\C)/C(=O)OCC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2E,2’E)-2,2’-[(3,3’-dichlorobiphenyl-4,4’-diyl)di(1E)hydrazin-2-yl-1-ylidene]bis(3-oxobutanoate) typically involves multiple steps, starting with the preparation of the dichlorobiphenyl core. This is followed by the introduction of hydrazinylidene groups and the esterification of the resulting compound with diethyl oxobutanoate. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2E,2’E)-2,2’-[(3,3’-dichlorobiphenyl-4,4’-diyl)di(1E)hydrazin-2-yl-1-ylidene]bis(3-oxobutanoate) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler biphenyl compounds.
Scientific Research Applications
Diethyl (2E,2’E)-2,2’-[(3,3’-dichlorobiphenyl-4,4’-diyl)di(1E)hydrazin-2-yl-1-ylidene]bis(3-oxobutanoate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of diethyl (2E,2’E)-2,2’-[(3,3’-dichlorobiphenyl-4,4’-diyl)di(1E)hydrazin-2-yl-1-ylidene]bis(3-oxobutanoate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous hydrazones and azo derivatives are highlighted below:
Table 1: Structural and Functional Comparisons
Key Comparisons
Electronic Effects: The 3,3'-dichloro substituents in the target compound enhance electron-withdrawing effects, stabilizing the conjugated system compared to the 3,3'-dimethyl groups in the sodium sulfonate derivative . The nitro group in Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]-3-oxobutanoate introduces stronger electron withdrawal than chlorine, increasing reactivity in electrophilic substitutions .
Solubility and Polarity :
- The sulfonate groups in the sodium salt derivative () confer high water solubility, contrasting with the lipophilic ester groups in the target compound .
- Amide linkages in N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide () enable hydrogen bonding, enhancing crystallinity compared to ester-based analogs .
Biological and Chemical Activity :
- Hydrazone derivatives like the target compound are often explored for metal coordination, whereas azo compounds () are utilized in dyes due to their chromophoric properties .
- α-oxoketene S,S-acetals () exhibit antimicrobial activity, a trait less studied in the dichlorobiphenyl hydrazone .
Synthetic Accessibility: The target compound’s synthesis likely involves biphenyl coupling and hydrazone formation, similar to methods for Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]-3-oxobutanoate () . ’s general procedure for α-oxoketene S,S-acetals highlights the use of nucleophilic substitution, which may differ from the target compound’s pathway .
Research Findings and Implications
- Electronic Properties : Computational studies (e.g., density-functional theory) could elucidate the target compound’s conjugation efficiency, as suggested by methods in .
- The absence of such groups in the target compound may limit this activity .
- Coordination Chemistry : The hydrazin-ylidene moieties may act as bidentate ligands for transition metals, similar to azo compounds in .
Biological Activity
Overview
Diethyl (2E,2'E)-2,2'-[(3,3'-dichlorobiphenyl-4,4'-diyl)di(1E)hydrazin-2-yl-1-ylidene]bis(3-oxobutanoate) is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a dichlorobiphenyl core and hydrazinylidene groups, which are known to influence its reactivity and biological interactions.
The synthesis of this compound typically involves multiple steps, including the preparation of the dichlorobiphenyl core followed by the introduction of hydrazinylidene groups and esterification with diethyl oxobutanoate. The synthesis requires controlled conditions to achieve high yields and purity, often utilizing catalysts and specific solvents.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of hydrazones and related compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anticancer Activity
The compound's potential as an anticancer agent is under investigation. Compounds with hydrazine moieties have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. Studies suggest that the interaction with specific molecular targets may lead to significant cytotoxic effects against cancer cell lines .
The biological activity of diethyl (2E,2'E)-2,2'-[(3,3'-dichlorobiphenyl-4,4'-diyl)di(1E)hydrazin-2-yl-1-ylidene]bis(3-oxobutanoate) is believed to involve binding to specific enzymes or receptors, altering their activity. This can lead to downstream effects such as modulation of signaling pathways associated with inflammation or cancer progression .
Case Studies
- Antimicrobial Evaluation : A study on structurally similar compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that diethyl (2E,2'E)-2,2'-[(3,3'-dichlorobiphenyl-4,4'-diyl)di(1E)hydrazin-2-yl-1-ylidene]bis(3-oxobutanoate) may exhibit comparable activity due to its structural similarities .
- Anticancer Studies : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This positions diethyl (2E,2'E)-2,2'-[(3,3'-dichlorobiphenyl-4,4'-diyl)di(1E)hydrazin-2-yl-1-ylidene]bis(3-oxobutanoate) as a candidate for further anticancer research .
Comparative Analysis
| Property | Diethyl Compound | Similar Compounds |
|---|---|---|
| Structure | Contains dichlorobiphenyl and hydrazinylidene groups | Variations in substituents |
| Antimicrobial Activity | Potentially effective against Gram-positive bacteria | Proven efficacy in various studies |
| Anticancer Activity | Under investigation | Documented effects on cell proliferation |
| Mechanism of Action | Binding to enzymes/receptors | Similar pathways involving apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
